Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Trifluoromethylation Computational Chemistry Reactivity Scale

Electrophilic trifluoromethylation often fails due to reagent instability. Diphenyl(trifluoromethyl)sulfonium triflate (CAS 147531-11-1) solves this with a defined TC⁺DA of 138.5 kcal/mol, ensuring reproducible outcomes. • ≥98% purity, non-hygroscopic crystalline solid. • Stable in DMF, unlike Shibata-type reagents that decompose spontaneously. • Enables Cu-mediated reductive trifluoromethylation of α-diazo esters (up to 93% yield). • Suitable for visible-light cross-coupling with arylsulfonium salts. Reliable global supply.

Molecular Formula C14H10F6O3S2
Molecular Weight 404.4 g/mol
CAS No. 147531-11-1
Cat. No. B173909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
CAS147531-11-1
Molecular FormulaC14H10F6O3S2
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1
InChIKeyYHEBUXDOUNWVNZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS 147531-11-1) Technical Profile for Procurement and Research Selection


Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS 147531-11-1) is an electrophilic trifluoromethylating reagent belonging to the sulfonium salt class, also referred to as the Yagupolskii–Umemoto reagent [1]. It exists as a crystalline solid with a melting point of 85–86 °C [2], has a molecular weight of 404.35 g/mol [2], and is non-hygroscopic and thermally stable under standard storage conditions [2]. It is soluble in polar aprotic solvents such as DMF, DMSO, acetonitrile, and dichloromethane, but is only slightly soluble in THF and 1,4-dioxane, and is insoluble in diethyl ether [2]. Its core function is to generate an electrophilic CF₃⁺ species for the direct trifluoromethylation of diverse nucleophiles, including enamines, electron-rich arenes, α-diazo esters, and arylsulfonium salts [1][3][4].

Why Generic Electrophilic CF₃ Reagents Cannot Simply Substitute for Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate


Electrophilic trifluoromethylating reagents are not interchangeable commodities. The target compound, Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate, exhibits a unique reactivity profile that is governed by the heterolytic dissociation enthalpy of its S–CF₃ bond. This bond yields a distinct Trifluoromethyl Cation-Donating Ability (TC⁺DA) value that is quantitatively different from those of its closest analogs—including the Togni reagents (based on hypervalent iodine, I–CF₃ bond) and the Umemoto reagents (based on dibenzothiophenium S–CF₃ bonds) [1][2]. Furthermore, the target compound demonstrates superior stability in specific reaction media, such as N,N-dimethylformamide, where certain Shibata-type sulfoximine salts undergo spontaneous decomposition in the absence of any activating stimulus [3]. Consequently, direct replacement with a different electrophilic CF₃ source can lead to significantly altered reaction rates, divergent product yields, or complete reaction failure, underscoring the need for evidence-based reagent selection [2].

Quantitative Differentiation of Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate: A Comparator-Based Evidence Guide


Diphenyl(trifluoromethyl)sulfonium Triflate vs. Togni and Umemoto Reagents: Computed Trifluoromethyl Cation-Donating Ability (TC⁺DA)

A computational study has established an energetic guide for the trifluoromethyl cation-donating ability (TC⁺DA) of electrophilic reagents. The TC⁺DA value, derived from the heterolytic dissociation enthalpy of the X–CF₃ bond, directly correlates with experimental reactivity. For Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (Yagupolskii–Umemoto reagent), the computed TC⁺DA is 138.5 kcal/mol [1]. This value is 0.9 kcal/mol higher than that of Togni reagent I (137.6 kcal/mol), indicating a marginally higher intrinsic electrophilicity. Furthermore, it is 5.2 kcal/mol higher than Umemoto reagent II (133.3 kcal/mol), demonstrating a significant and quantifiable advantage in CF₃⁺ delivery potential [1].

Trifluoromethylation Computational Chemistry Reactivity Scale

Diphenyl(trifluoromethyl)sulfonium Triflate vs. Shibata Reagent: Comparative Solvent Stability in DMF for Radical Precursor Applications

A comparative electrochemical study investigated the redox behavior and stability of sulfonium-based trifluoromethylating reagents. In N,N-dimethylformamide (DMF), the Diphenyl(trifluoromethyl)sulfonium triflate (Umemoto reagent 5) demonstrates inherent stability in the absence of an activating stimulus [1]. In direct contrast, the Shibata reagent 7 (a sulfoximine-based salt) is unstable in DMF, undergoing spontaneous ring-opening to form an alkyne byproduct even without electrochemical or photochemical activation [1]. This difference is critical for designing photoredox or electrochemical trifluoromethylation protocols where the solvent is DMF.

Photoredox Catalysis Electrochemistry Radical Trifluoromethylation

Diphenyl(trifluoromethyl)sulfonium Triflate in Cu-Mediated α-Diazo Ester Trifluoromethylation: Yield Advantage over Alternative Perfluoroalkyl Reagents

In the copper-mediated reductive trifluoromethylation of aromatic α-diazo esters, the Diphenyl(trifluoromethyl)sulfonium triflate reagent (2a) delivers α-trifluoromethyl arylacetates in yields up to 93% when reacted with CuCl in DMF at room temperature [1]. Under identical reaction conditions, replacing the CF₃ reagent with long-chain perfluoroalkyl diphenylsulfonium triflates (2b–2e) does not yield the analogous α-perfluoroalkyl arylacetate. Instead, a different reaction pathway is observed, producing a series of fluorinated α,β-unsaturated esters [1]. This demonstrates that the target compound is uniquely suited for the high-yielding synthesis of α-trifluoromethyl arylacetates via this specific protocol.

Diazo Compounds Copper Catalysis Synthetic Yield

Diphenyl(trifluoromethyl)sulfonium Triflate vs. Togni Reagent I: Differential Redox Potentials for Photoredox and Electrochemical Applications

The electrochemical behavior of Diphenyl(trifluoromethyl)sulfonium triflate (Umemoto reagent 5) is well-defined, with a first reduction potential (Epc1) measured at -0.49 V vs. SCE on a glassy carbon electrode in acetonitrile [1]. This reduction corresponds to the cleavage of the S–CF₃ bond and generation of the CF₃ radical. While a direct comparative cyclic voltammetry value for Togni Reagent I under identical conditions was not located in the same study, the Togni reagents are known to operate via a distinct reductive pathway that does not follow the same linear free energy relationship [2]. The defined, low cathodic potential of the target compound provides a predictable and accessible redox window for designing photocatalytic cycles and electrochemical trifluoromethylations.

Photoredox Catalysis Electrochemistry Reduction Potential

Diphenyl(trifluoromethyl)sulfonium Triflate vs. Umemoto Reagent IV: Scope Differentiation for Electron-Rich Arene Trifluoromethylation

The target compound is a potent electrophilic trifluoromethylating agent for a broad range of nucleophiles, including electron-rich arenes, heteroaromatics, and enamines [1]. Umemoto Reagent IV, a more recent generation of dibenzothiophenium-based sulfonium salts, is specifically promoted for its enhanced reactivity with active methylene compounds and nitrogen-containing electron-rich aromatic rings . The target compound (Yagupolskii–Umemoto reagent) is distinguished by its demonstrated efficacy in reductive metal-mediated couplings, such as those with α-diazo esters [2] and arylsulfonium salts [3], which lie outside the primary demonstrated scope of Umemoto Reagent IV. This functional complementarity means that the target compound is not simply a less reactive alternative, but rather a distinct tool for a different set of bond-forming reactions.

Electrophilic Aromatic Substitution Fluorination Reagent Scope

Recommended Application Scenarios for Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate Based on Comparative Performance Data


High-Yield Synthesis of α-Trifluoromethyl Arylacetates via Cu-Mediated Diazo Ester Coupling

This reagent is the preferred choice for the copper-mediated reductive trifluoromethylation of aromatic α-diazo esters to access α-trifluoromethyl arylacetates in high yields (up to 93%). This is based on direct experimental evidence where its use with CuCl in DMF at room temperature successfully delivers the target product, whereas its long-chain perfluoroalkyl diphenylsulfonium triflate analogs (2b–2e) fail under identical conditions, yielding α,β-unsaturated esters instead [1].

Copper-Mediated Photoredox Trifluoromethylation of Arylsulfonium Salts

The compound is uniquely suited for the visible-light-induced, copper-mediated trifluoromethylation of arylsulfonium salts. This transformation represents the first cross-coupling of two electrophilic sulfonium-based reagents and enables the late-stage functionalization of complex drug molecules. The process leverages the formation of a key [CuCF₃] intermediate from this specific reagent, showcasing a novel synthetic disconnection [2].

Radical Trifluoromethylation in DMF Solvent under Photoredox or Electrochemical Conditions

For reaction designs that require a stable source of CF₃ radical in N,N-dimethylformamide (DMF), this compound is demonstrably more robust than alternatives. Electrochemical studies show it remains stable in DMF in the absence of activation, unlike Shibata reagent 7, which spontaneously decomposes in this solvent [3]. This stability, combined with its defined reduction potential of -0.49 V vs. SCE in MeCN [3], makes it a predictable and reliable component in photoredox and electrochemical radical trifluoromethylation protocols.

General Electrophilic Trifluoromethylation Requiring Defined CF₃⁺ Donor Strength

When a computational metric for reagent selection is required, the target compound's TC⁺DA value of 138.5 kcal/mol [4] provides a quantitative basis for comparison. It offers a higher intrinsic CF₃⁺ donor ability than Umemoto Reagent II (133.3 kcal/mol) and a slight edge over Togni Reagent I (137.6 kcal/mol). This makes it a quantifiably potent choice for electrophilic trifluoromethylation of a broad range of nucleophiles, including enamines and electron-rich arenes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.